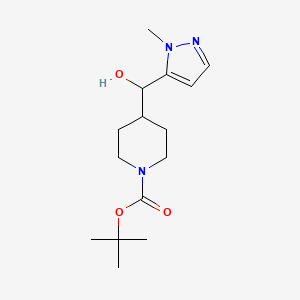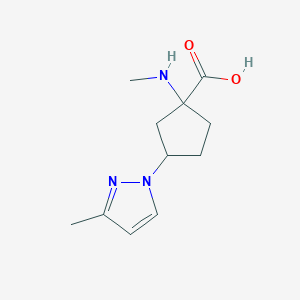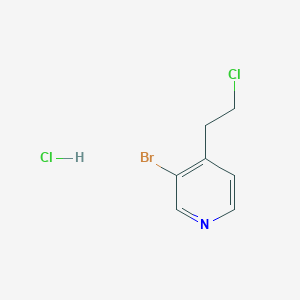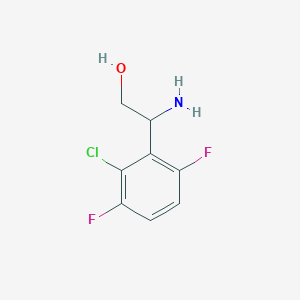![molecular formula C13H22ClNO B13547186 Spiro[adamantane-2,3'-morpholine]hydrochloride](/img/structure/B13547186.png)
Spiro[adamantane-2,3'-morpholine]hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Spiro[adamantane-2,3’-morpholine] hydrochloride: is a chemical compound with the molecular formula C₁₃H₂₁NO·HCl. It is a spiro compound, meaning it has a unique structure where two rings are connected through a single atom. This compound is known for its diverse applications in scientific research, particularly in drug discovery, catalysis, and organic synthesis due to its unique structural features and reactivity .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of spiro[adamantane-2,3’-morpholine] hydrochloride typically involves multicomponent reactions. One common method is the microwave-assisted multicomponent synthesis, which accelerates reaction rates and improves yields . This method involves the use of microwave irradiation to assemble complex molecular architectures efficiently.
Industrial Production Methods
While specific industrial production methods for spiro[adamantane-2,3’-morpholine] hydrochloride are not widely documented, the general approach involves large-scale multicomponent reactions under controlled conditions to ensure high purity and yield. The compound is usually produced in powder form and stored at room temperature .
Analyse Des Réactions Chimiques
Types of Reactions
Spiro[adamantane-2,3’-morpholine] hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxygenated derivatives, while reduction may produce different hydrogenated forms.
Applications De Recherche Scientifique
Spiro[adamantane-2,3’-morpholine] hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and catalysis due to its unique structural features.
Biology: The compound is studied for its potential biological activities, including anticancer properties.
Medicine: It is explored for drug discovery, particularly in the development of new therapeutic agents.
Industry: The compound is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of spiro[adamantane-2,3’-morpholine] hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various biological targets, potentially inhibiting or activating specific pathways. detailed studies on its exact mechanism of action are still ongoing .
Comparaison Avec Des Composés Similaires
Similar Compounds
Uniqueness
Spiro[adamantane-2,3’-morpholine] hydrochloride stands out due to its unique spiro structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound in various fields of research and industry.
Propriétés
Formule moléculaire |
C13H22ClNO |
|---|---|
Poids moléculaire |
243.77 g/mol |
Nom IUPAC |
spiro[adamantane-2,3'-morpholine];hydrochloride |
InChI |
InChI=1S/C13H21NO.ClH/c1-2-15-8-13(14-1)11-4-9-3-10(6-11)7-12(13)5-9;/h9-12,14H,1-8H2;1H |
Clé InChI |
FABQIDUWSCVCFM-UHFFFAOYSA-N |
SMILES canonique |
C1COCC2(N1)C3CC4CC(C3)CC2C4.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(S)-7-Methyl-6-azaspiro[3.4]octane](/img/structure/B13547110.png)
methyl-lambda6-sulfanone](/img/structure/B13547119.png)
![N-[1-(aminomethyl)cyclohexyl]-2-methyl-5,6,7,8-tetrahydroquinazoline-6-carboxamidehydrochloride](/img/structure/B13547123.png)



![2-(Tert-butoxycarbonyl)-2-aza-5-silaspiro[4.4]nonane-3-carboxylic acid](/img/structure/B13547156.png)


![[2-[[4-(Difluoromethoxy)benzoyl]amino]-2-oxoethyl] 2-chloropyridine-3-carboxylate](/img/structure/B13547191.png)

